An In-depth Technical Guide to 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid
An In-depth Technical Guide to 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid
CAS Number: 249762-02-5
This technical guide provides a comprehensive overview of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid, a key building block for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.
Core Chemical Properties
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a non-proteinogenic amino acid derivative featuring a cyclobutane ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in organic synthesis, particularly in peptide synthesis and the development of novel therapeutics.[1]
| Property | Value | Source |
| CAS Number | 249762-02-5 | [1] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| Predicted Boiling Point | 381.0 ± 11.0 °C | [1] |
| Predicted Density | 1.15 ± 0.1 g/cm³ | [1] |
| Synonyms | (1-(Boc-amino)cyclobutyl)acetic acid, 2-(1-(N-Boc-amino)cyclobutyl)acetic acid | [1] |
Synthesis and Experimental Protocols
General Experimental Protocol for Boc Protection of an Amino Acid:
This protocol describes the synthesis of a Boc-protected amino acid from the corresponding free amino acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
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1-(Aminomethyl)cyclobutyl)acetic acid (precursor)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
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1,4-Dioxane
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Water
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Ethyl acetate
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1 M Hydrochloric acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve the starting amino acid, 1-(aminomethyl)cyclobutyl)acetic acid, in a mixture of 1,4-dioxane and water.
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Add sodium bicarbonate or sodium hydroxide to the solution to create basic conditions.
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Cool the reaction mixture to 0°C using an ice bath.
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Slowly add di-tert-butyl dicarbonate to the cooled solution while stirring.
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Allow the reaction mixture to warm to room temperature and continue stirring for 12-15 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O and other impurities.
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Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0°C.
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Extract the product from the acidified aqueous layer with ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid.[2]
Diagram of the General Boc Protection Synthesis Pathway:
Caption: General synthesis pathway for Boc protection of an amino acid.
Applications in Drug Discovery and Research
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a valuable building block in several areas of research and development:
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Medicinal Chemistry: Its unique cyclobutane scaffold is of interest in the design of novel therapeutic agents. The rigid four-membered ring can impart conformational constraint on a molecule, which can lead to improved binding affinity and selectivity for biological targets.[3]
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PROTACs: This compound has been identified as a potential linker for Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The cyclobutylacetic acid moiety can serve as a rigid and synthetically versatile component of the linker connecting the target-binding ligand and the E3 ligase-recruiting ligand.
Logical Relationship of PROTAC Components:
Caption: The core components of a PROTAC molecule.
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Chemical Research: It serves as a versatile intermediate for synthesizing more complex molecules and for exploring novel synthetic methodologies.[1]
Biological Activity
Currently, there is limited publicly available quantitative data on the specific biological activity of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid itself, such as IC₅₀ values or binding affinities for specific targets. Its primary role described in the literature is that of a synthetic intermediate.[3] Further research and screening are required to elucidate its potential biological effects.
Conclusion
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (CAS 249762-02-5) is a valuable and versatile building block for drug discovery and chemical synthesis. Its unique cyclobutane structure offers opportunities for creating conformationally constrained molecules with potentially enhanced pharmacological properties. While specific biological activity data for this compound is not yet widely reported, its utility as a synthetic intermediate, particularly in the burgeoning field of PROTACs, highlights its importance for researchers and scientists in the pharmaceutical industry. Further exploration of its applications is likely to yield novel and impactful discoveries.
